7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione
Overview
Description
7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione is a synthetic intermediate compound with the molecular formula C13H9NO5 and a molecular weight of 259.21 g/mol . It is isolated from the bark of the Australian Rutaceae plants, Acronychia bauera and Melicope fareana. This compound has been used in the synthesis of various alkaloids, including acronycidine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione involves several steps. One common method includes the condensation of corresponding acids followed by hydrolysis and cyclization . The reaction is typically carried out in a tetrahydrofuran solvent medium, which provides good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione is not well-documented. its derivatives are known to interact with various molecular targets and pathways, including DNA intercalation and enzyme inhibition. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-4-quinolinol: Another quinoline derivative with similar structural features.
5,7,8-Trimethoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one: A compound with additional methoxy groups.
Uniqueness
7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione is unique due to its specific substitution pattern and its role as a synthetic intermediate in the preparation of various alkaloids. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds.
Properties
IUPAC Name |
7-methoxy-9-methylfuro[2,3-b]quinoline-4,5,8-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c1-14-10-9(7(15)5-8(18-2)12(10)17)11(16)6-3-4-19-13(6)14/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSLTWQRDNWPIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)C=C(C2=O)OC)C(=O)C3=C1OC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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